
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an isopropyl group at position 6, a nitrophenyl group at position 5, and amino groups at positions 2 and 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-nitroaniline and isopropylamine under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex pyrimidine-based compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine: Similar structure with a methoxy group instead of a nitro group.
6-Isopropyl-5-(4-chlorophenyl)pyrimidine-2,4-diamine: Similar structure with a chloro group instead of a nitro group.
Uniqueness
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
634199-49-8 |
|---|---|
Molekularformel |
C13H15N5O2 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-6-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15N5O2/c1-7(2)11-10(12(14)17-13(15)16-11)8-3-5-9(6-4-8)18(19)20/h3-7H,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
OQZPEHHGKCEOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


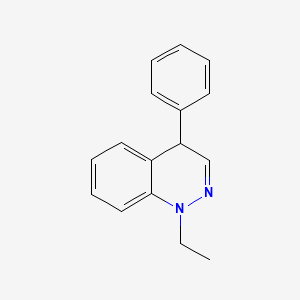
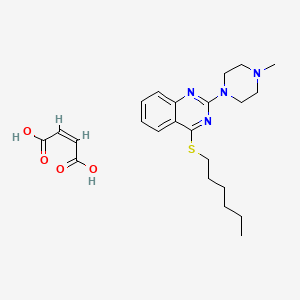

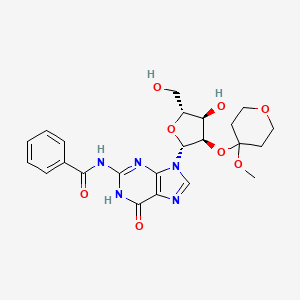
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
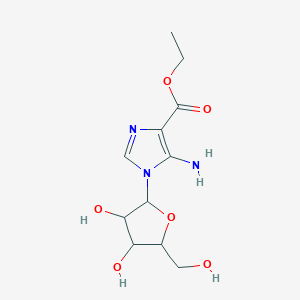
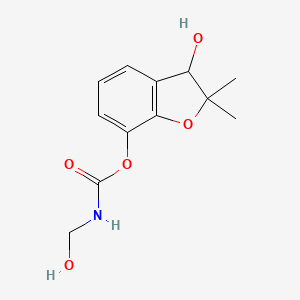
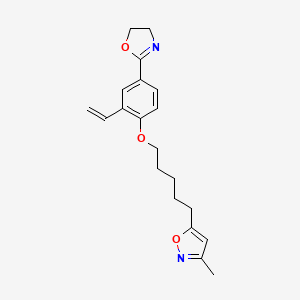
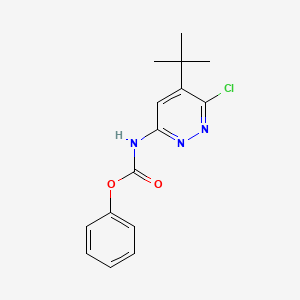
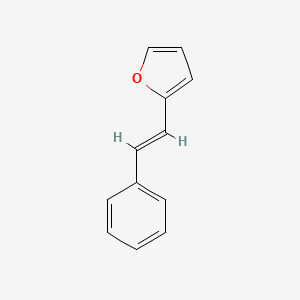


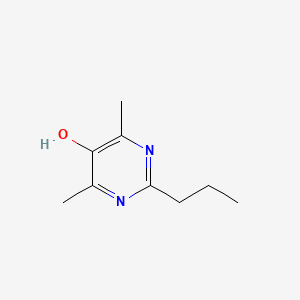
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)
